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Compound of Interest

Compound Name: Xalacom

Cat. No.: B1243849 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the instillation timing of Xalacom® (a fixed

combination of latanoprost and timolol) for maximal intraocular pressure (IOP) reduction in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to administer Xalacom for the greatest reduction in IOP?

A1: The optimal timing for Xalacom® instillation depends on the primary goal of the study.

Evening administration tends to provide a greater reduction in IOP during the daytime hours,

with a significant difference observed at 9:30 AM.[1][2][3][4] Conversely, morning dosing has

been shown to offer superior control over diurnal IOP fluctuations.[1][2][3][4] For studies

prioritizing the lowest mean IOP over a 24-hour period, both morning and evening dosing are

effective at significantly reducing IOP compared to baseline.[1][5]

Q2: How long after instillation does it take for Xalacom's components to reach their peak

effect?

A2: The two active components of Xalacom®, latanoprost and timolol, have different

pharmacokinetic profiles.

Latanoprost: The IOP-lowering effect begins 3 to 4 hours after administration, with the

maximum effect reached between 8 to 12 hours.[6][7][8][9] Its effect lasts for at least 24
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hours.[6][9]

Timolol: The onset of action is within 15 to 30 minutes, and the maximum IOP reduction is

typically reached within 1 to 5 hours.[10]

Q3: What are the mechanisms of action for the components of Xalacom?

A3: Latanoprost, a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of

aqueous humor.[6][11][12][13] It binds to prostaglandin F receptors in the ciliary muscle,

leading to remodeling of the extracellular matrix and relaxation of the ciliary smooth muscles.[6]

[11] Timolol is a non-selective beta-adrenergic blocker that reduces IOP by decreasing the

production of aqueous humor in the ciliary epithelium.[3][13]

Q4: In a clinical trial setting, what is a typical washout period for topical glaucoma medications

before starting a Xalacom study?

A4: While specific washout periods can vary between studies, a common approach is a

washout period of 4 weeks for patients previously on topical IOP-lowering medications. This

ensures that the baseline IOP measurements are not influenced by prior treatments.

Q5: Are there any known issues with administering Xalacom more than once a day?

A5: Yes, the administration of Xalacom® should not exceed once daily.[14][15] Studies have

shown that more frequent administration of prostaglandin analogs, including latanoprost, may

decrease the IOP-lowering effect or even cause paradoxical elevations in IOP.[9][16]
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Issue Possible Cause(s) Recommended Action(s)

Inconsistent IOP readings

between subjects in the same

treatment group.

Improper drop instillation

technique. Variation in time of

day for IOP measurement.

Non-adherence to the dosing

schedule.

Ensure all personnel are

trained on a standardized drop

instillation protocol. Strictly

adhere to the scheduled time

points for all IOP

measurements. If applicable to

the study design, utilize

automated dosing aids to

monitor adherence.

Higher than expected

nocturnal IOP in the evening-

dosed group.

The peak effect of evening-

dosed latanoprost occurs

during the following day.

Timolol's effect on aqueous

humor production is less

pronounced at night when

production is naturally lower.[3]

Consider morning dosing if the

primary endpoint is control of

nocturnal IOP fluctuation.[1][5]

Significant ocular surface side

effects (e.g., hyperemia).

Common side effect of

latanoprost.[6] The

preservative benzalkonium

chloride (BAK) in the

formulation can also

contribute.

Record the incidence and

severity of all adverse events.

If severe, consider if the

subject meets criteria for

discontinuation from the study

as per the protocol. For future

studies, preservative-free

formulations of the individual

components could be

considered if the fixed

combination is not a

requirement.

Data Presentation
Table 1: Comparison of IOP Reduction with Morning vs. Evening Dosing of Latanoprost/Timolol

Fixed Combination
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Parameter Morning Dosing Evening Dosing Key Findings

Mean 24-hour IOP

Reduction

Significant reduction

from baseline.[1][5]

Significant reduction

from baseline.[1][5]

Both regimens are

effective in lowering

24-hour IOP.

IOP Reduction at 9:30

AM
2.42 ± 3.23 mm Hg 4.01 ± 2.62 mm Hg

Evening dosing shows

a significantly greater

IOP reduction at this

time point (P = 0.048).

[2][3][4]

Diurnal IOP

Fluctuation Reduction
2.04 ± 2.32 mm Hg 0.50 ± 1.70 mm Hg

Morning dosing leads

to a significantly

greater decrease in

diurnal IOP fluctuation

(P = 0.012).[1][2][3]

Mean Range of

Diurnal Pressure
4.3 mm Hg 3.6 mm Hg

Evening dosing

resulted in a

significantly lower

mean range of diurnal

pressure (P = .02).[1]

[5]

Experimental Protocols
Protocol: Comparative Study of Morning vs. Evening Xalacom® Dosing

This is a generalized protocol based on methodologies from published clinical trials.[2][3][5]

Subject Recruitment:

Enroll subjects with primary open-angle glaucoma (POAG) or ocular hypertension who

meet specific inclusion criteria (e.g., untreated IOP within a certain range).

Obtain informed consent from all participants.

Washout Period:
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Implement a 4-week washout period for subjects previously treated with any topical IOP-

lowering medication.

Baseline Measurements:

Perform 24-hour IOP measurements at baseline (before treatment initiation).

Measurements should be taken at consistent time points (e.g., every 2 hours) in both

sitting and supine positions as required by the study design.

Randomization and Masking:

Randomly assign subjects in a 1:1 ratio to either the morning dosing group (e.g., 8 AM) or

the evening dosing group (e.g., 8 PM).

To maintain masking, the morning-dosed group will receive a vehicle drop in the evening,

and the evening-dosed group will receive a vehicle drop in the morning. The study should

be double-blinded.

Treatment Period:

Subjects will self-administer one drop of the assigned medication (Xalacom® or vehicle)

in the designated eye(s) daily for the study duration (e.g., 4 weeks).

Follow-up and Outcome Measures:

Repeat the 24-hour IOP measurements at the end of the treatment period.

The primary outcomes are the mean reduction in 24-hour IOP from baseline and the

change in diurnal IOP fluctuation.

Record and assess any adverse events at follow-up visits.

Statistical Analysis:

Use appropriate statistical tests (e.g., linear mixed-effects model) to compare the IOP

reduction and fluctuation between the two groups. A p-value of <0.05 is typically

considered statistically significant.
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Caption: Mechanism of Action for Xalacom® Components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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